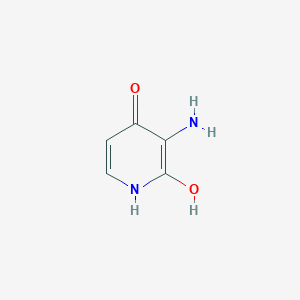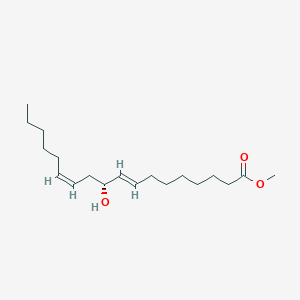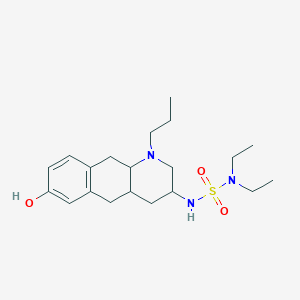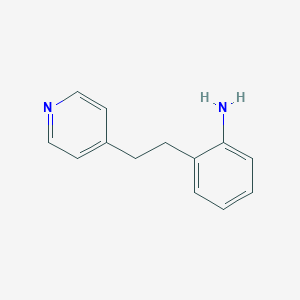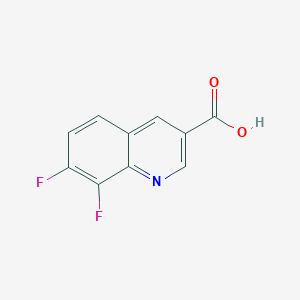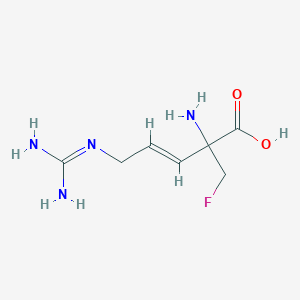
alpha-Fluoromethyl-3,4-dehydroarginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Fluoromethyl-3,4-dehydroarginine (FMDA) is a chemical compound that has been gaining interest in the scientific community due to its potential applications in biochemical and physiological research. FMDA is a derivative of arginine, an amino acid that plays a crucial role in the synthesis of proteins and the regulation of metabolic processes. FMDA is synthesized through a complex chemical process that involves the use of various reagents and catalysts.
作用機序
Alpha-Fluoromethyl-3,4-dehydroarginine works by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production. alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to inhibit the activity of other enzymes involved in arginine metabolism, including arginine decarboxylase and arginyl-tRNA synthetase.
生化学的および生理学的効果
Alpha-Fluoromethyl-3,4-dehydroarginine has been shown to have various biochemical and physiological effects. In addition to its ability to increase NO production, alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
実験室実験の利点と制限
One advantage of using alpha-Fluoromethyl-3,4-dehydroarginine in lab experiments is its ability to selectively inhibit arginase activity without affecting other enzymes involved in arginine metabolism. This allows researchers to study the specific effects of arginase inhibition on various physiological processes. However, one limitation of using alpha-Fluoromethyl-3,4-dehydroarginine is its potential toxicity at high concentrations. Careful dosing and monitoring of alpha-Fluoromethyl-3,4-dehydroarginine concentrations are necessary to ensure accurate and safe results.
将来の方向性
There are several future directions for the study of alpha-Fluoromethyl-3,4-dehydroarginine. One potential application is in the treatment of cancer. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Another potential application is in the treatment of diabetes. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Further research is needed to determine the safety and efficacy of alpha-Fluoromethyl-3,4-dehydroarginine in these applications. Additionally, the development of new synthesis methods for alpha-Fluoromethyl-3,4-dehydroarginine may improve its accessibility and reduce its cost, making it more widely available for research purposes.
合成法
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the protection of the guanidine group of arginine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of a fluoromethyl group using a reagent such as difluoromethylornithine. The Boc group is then removed using an acid such as trifluoroacetic acid, resulting in the formation of alpha-Fluoromethyl-3,4-dehydroarginine.
科学的研究の応用
Alpha-Fluoromethyl-3,4-dehydroarginine has been used in various scientific research applications due to its ability to inhibit arginine metabolism. One such application is in the study of nitric oxide (NO) synthesis. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit NO synthesis by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production.
特性
CAS番号 |
109857-48-9 |
|---|---|
製品名 |
alpha-Fluoromethyl-3,4-dehydroarginine |
分子式 |
C7H13FN4O2 |
分子量 |
204.2 g/mol |
IUPAC名 |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
InChIキー |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
異性体SMILES |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
正規SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
同義語 |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



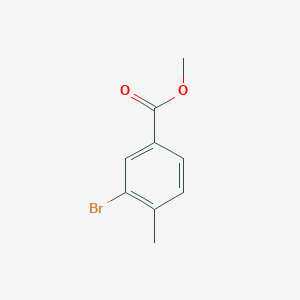
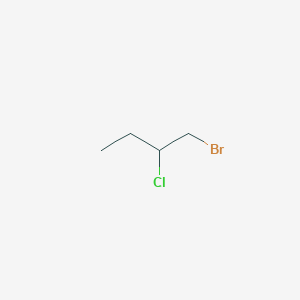
![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
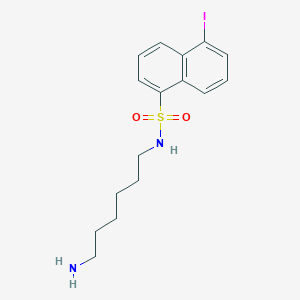
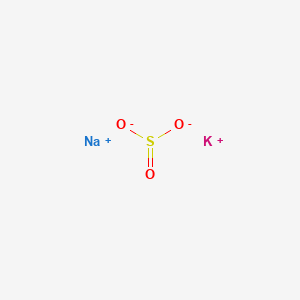
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)
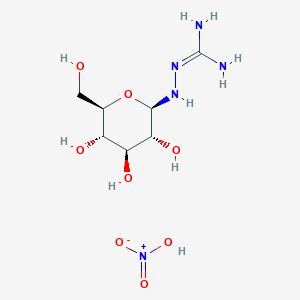
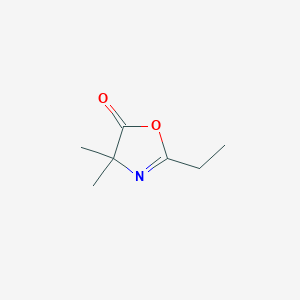
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
